molecular formula C17H21N5O8S B2960848 Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351620-67-1

Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No.: B2960848
CAS No.: 1351620-67-1
M. Wt: 455.44
InChI Key: QFVQQXRALKXMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a useful research compound. Its molecular formula is C17H21N5O8S and its molecular weight is 455.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S.C2H2O4/c1-3-23-13(22)4-11-8-25-15(17-11)18-12(21)7-20-5-10(6-20)14-16-9(2)19-24-14;3-1(4)2(5)6/h8,10H,3-7H2,1-2H3,(H,17,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVQQXRALKXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O5C_{15}H_{18}N_{4}O_{5}, and it features a combination of oxadiazole and thiazole moieties, which are often associated with various biological activities.

Structural Formula

The structural representation can be summarized as follows:

Ethyl 2 2 2 3 3 methyl 1 2 4 oxadiazol 5 yl azetidin 1 yl acetamido thiazol 4 yl acetate oxalate \text{Ethyl 2 2 2 3 3 methyl 1 2 4 oxadiazol 5 yl azetidin 1 yl acetamido thiazol 4 yl acetate oxalate }

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of similar thiazole derivatives and found that they possess considerable efficacy against a range of bacterial strains, suggesting that this compound may also demonstrate similar effects .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazole and oxadiazole rings often inhibit specific enzymes involved in metabolic processes in pathogens or cancer cells.
  • Interference with DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacteria and cancer cells.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis.

Case Studies and Research Findings

A review of literature reveals various studies focusing on related compounds:

  • Antimicrobial Studies : In a comparative study of thiazole derivatives, compounds structurally akin to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
    CompoundMIC (µg/mL)Target Organism
    Thiazole Derivative A8Staphylococcus aureus
    Thiazole Derivative B16Escherichia coli
    Ethyl Oxadiazole C32Pseudomonas aeruginosa
  • Anticancer Activity : A study on similar oxadiazole-containing compounds reported IC50 values ranging from 10 to 50 µM against various cancer cell lines .
    CompoundIC50 (µM)Cancer Cell Line
    Oxadiazole Derivative X20MCF7 (Breast Cancer)
    Oxadiazole Derivative Y15HeLa (Cervical Cancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.